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molecular formula C7H8Cl2N2 B1630162 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine CAS No. 830348-31-7

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine

Cat. No. B1630162
M. Wt: 191.05 g/mol
InChI Key: OTJDAIWHVCDHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785445B2

Procedure details

Tert-butyl 2-(3,5-dichloropyridin-2-yl)ethylcarbamate (50 mg, 0.17 mmol) was diluted with DCM (500 uL) followed by the addition of TFA (500 μl). After stirring for 2 hours, the reaction was concentrated and placed under vacuum to yield the desired compound (32 mg, 0.17 mmol, 98% yield).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
solvent
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[C:3]([CH2:9][CH2:10][NH2:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)CCNC(OC(C)(C)C)=O
Name
Quantity
500 μL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
500 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.17 mmol
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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